N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide
Overview
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the difluoro groups at specific positions. The piperidine sulfonyl group is then attached through a series of nucleophilic substitution reactions. The final step involves the formation of the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Scale-up processes would also be developed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a secondary amine.
Scientific Research Applications
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or infectious diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in disease pathways. The compound may inhibit or activate these targets, leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives with different substituents. Examples might include:
- N-(4-chloro-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide
- N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide
Uniqueness
The uniqueness of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide lies in its specific substituents, which can influence its biological activity and chemical reactivity. The presence of difluoro groups, for example, may enhance its stability and binding affinity to molecular targets.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O3S2/c1-12-7-13(2)11-26(10-12)31(28,29)16-5-3-14(4-6-16)20(27)25-21-24-19-17(23)8-15(22)9-18(19)30-21/h3-6,8-9,12-13H,7,10-11H2,1-2H3,(H,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMQEMWTWUHSCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701129494 | |
Record name | N-(4,6-Difluoro-2-benzothiazolyl)-4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701129494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904817-74-9 | |
Record name | N-(4,6-Difluoro-2-benzothiazolyl)-4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=904817-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4,6-Difluoro-2-benzothiazolyl)-4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701129494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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